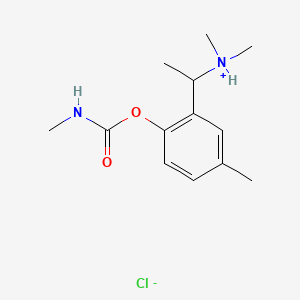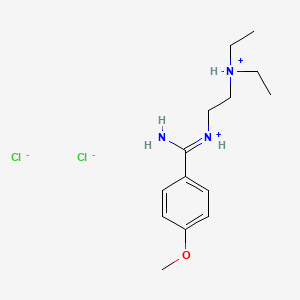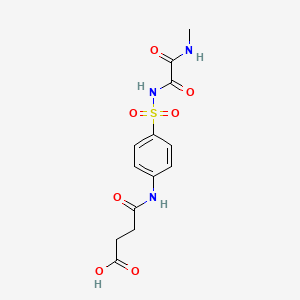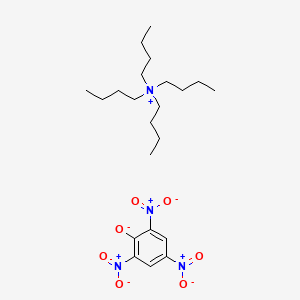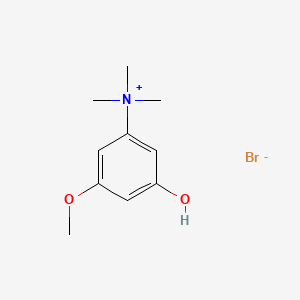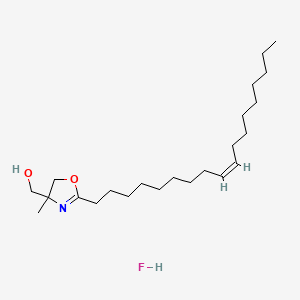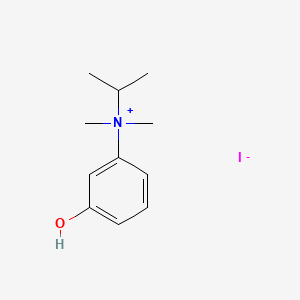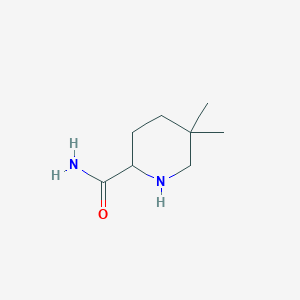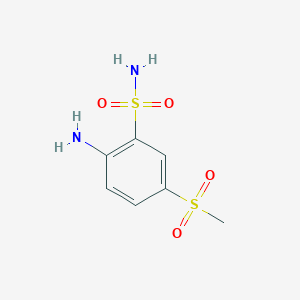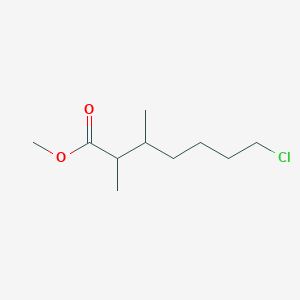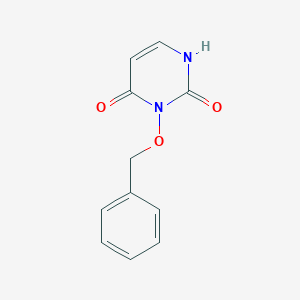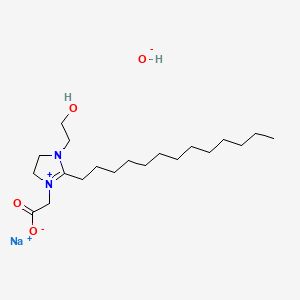
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-tridecyl-, hydroxide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is a synthetic organic compound. It is a member of the imidazolium family, which is known for its diverse applications in various fields due to its unique chemical structure and properties. This compound is particularly notable for its amphiphilic nature, making it useful in applications that require both hydrophilic and hydrophobic interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized through a cyclization reaction involving a suitable dihydroxyethylamine and a tridecyl halide.
Carboxymethylation: The imidazolium ring is then carboxymethylated using chloroacetic acid under basic conditions.
Neutralization: The resulting carboxymethylated imidazolium compound is neutralized with sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted imidazolium derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in catalysis and as a phase transfer catalyst in organic synthesis.
Biology
In biological research, Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is used in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine
Industry
In industrial applications, it is used in the formulation of detergents, personal care products, and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide involves its interaction with both hydrophilic and hydrophobic molecules. The imidazolium ring interacts with hydrophilic molecules, while the long tridecyl chain interacts with hydrophobic molecules. This dual interaction allows it to stabilize emulsions and solubilize hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another amphiphilic compound used as a surfactant.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.
Imidazolium-based ionic liquids: Compounds with similar imidazolium rings but different
Propriétés
Numéro CAS |
68647-45-0 |
|---|---|
Formule moléculaire |
C20H39N2NaO4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
sodium;2-[3-(2-hydroxyethyl)-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C20H38N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-21(16-17-23)14-15-22(19)18-20(24)25;;/h23H,2-18H2,1H3;;1H2/q;+1;/p-1 |
Clé InChI |
NZXKXMJYCMWRKS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


